4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound featuring multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of various functional groups and heterocycles makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazolo[3,4-b]pyridine scaffold, followed by the introduction of the triazolo[4,3-b]pyridazine moiety. The final steps involve the functionalization of the phenyl ring with methoxy and propan-2-yloxy groups. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) under inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microwave-assisted synthesis could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propan-2-yloxy groups.
Reduction: Reduction reactions can target the nitrogen-containing heterocycles, potentially altering the electronic properties of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-functionalized heterocycles .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology
Biologically, the compound has shown potential as a kinase inhibitor, making it a candidate for cancer research. Its ability to inhibit specific kinases can lead to the development of targeted therapies for various cancers .
Medicine
In medicine, the compound’s kinase inhibitory properties are being explored for the treatment of diseases such as cancer and inflammatory disorders. Its ability to modulate specific signaling pathways makes it a promising therapeutic agent .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable component in various industrial applications .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases. By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of target proteins, thereby modulating various signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure but different functional groups.
Triazolo[4,3-b]pyridazine: Shares the triazolo-pyridazine moiety but differs in the rest of the structure
Uniqueness
What sets 4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE apart is its combination of multiple heterocyclic rings and functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H23N7O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-(3-methoxy-4-propan-2-yloxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C22H23N7O3/c1-12(2)32-16-6-5-14(9-17(16)31-4)15-10-20(30)24-22-21(15)13(3)26-29(22)19-8-7-18-25-23-11-28(18)27-19/h5-9,11-12,15H,10H2,1-4H3,(H,24,30) |
InChI Key |
KDABYADPSBIIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OC(C)C)OC)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
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